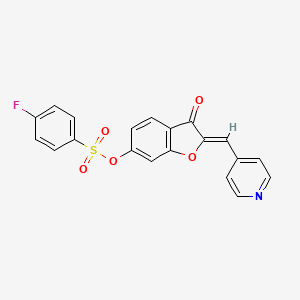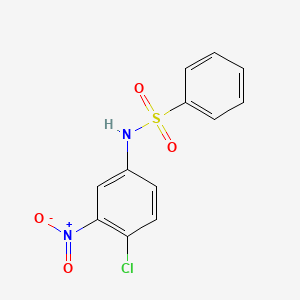
N-(4-chloro-3-nitrophenyl)benzenesulfonamide
Vue d'ensemble
Description
“N-(4-chloro-3-nitrophenyl)benzenesulfonamide” is a chemical compound . It is also known by its CAS Number 55851-37-1 .
Synthesis Analysis
The synthesis of N-(4-chloro-3-nitrophenyl)benzenesulfonamide and its derivatives has been described in the literature . A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular formula of “N-(4-chloro-3-nitrophenyl)benzenesulfonamide” is C12H9ClN2O4S . The average mass is 312.729 Da and the monoisotopic mass is 311.997162 Da .Applications De Recherche Scientifique
Enzyme Inhibition and Neuronal Injury
N-(4-Phenylthiazol-2-yl)benzenesulfonamides, similar in structure to N-(4-chloro-3-nitrophenyl)benzenesulfonamide, have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown potential in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, which could be significant for investigating the pathway's role in neuronal injury (Röver et al., 1997).
Pharmacological Profiles
A related compound, W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide), has been researched for its pharmacological profile. Despite being chemically related to potent opioid agonists like fentanyl, W-18 and its derivative W-15 were found to lack appreciable opioid activity, both in vitro and in vivo. This finding has implications for understanding the psychoactive properties of these compounds (Huang et al., 2017).
Antimetastatic Potential in Cancer
Ureido-substituted benzenesulfonamides, including 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide, have been studied for their ability to inhibit human carbonic anhydrases, particularly those associated with tumors. These compounds have shown potential as antimetastatic agents in breast cancer models, indicating their relevance in cancer therapy (Pacchiano et al., 2011).
Synthesis and Antifungal Activity
Derivatives of N-(substituted)benzenesulfonamide have been synthesized and evaluated for their antifungal properties. These compounds, including those with 3-chloro and 2-nitro substitutions, have demonstrated potent activity against fungi like Aspergillus niger and Aspergillus flavus, highlighting their potential in antifungal applications (Gupta & Halve, 2015).
Carbonic Anhydrase Inhibitors
Chlorinated pyrrolidinone-bearing benzenesulfonamides, structurally related to N-(4-chloro-3-nitrophenyl)benzenesulfonamide, have been investigated for their inhibitory effects on human carbonic anhydrases, with applications in cancer treatment. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential in cancer therapy (Balandis et al., 2020).
Chemical Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of compounds like N-(2-nitrophenyl)benzenesulfonamide, focusing on aspects such as antimicrobial activity and structural analysis using techniques like FT-IR and NMR. Such research contributes to understanding the chemical properties and potential applications of these compounds (Demircioğlu et al., 2018).
Novel Synthesis Methods
Innovative methods for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives have been developed, demonstrating practical chemoselectivity and functional group compatibility. These methods provide a direct approach for preparing crucial intermediates for other chemical syntheses (Yu et al., 2022).
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-9(8-12(11)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWODJOQXHPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

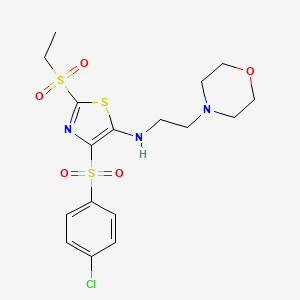
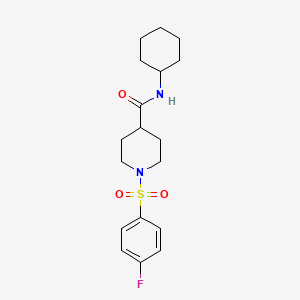
![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
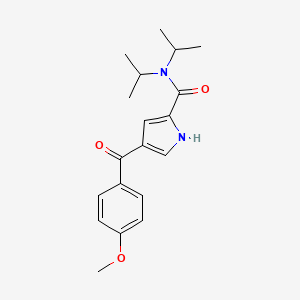
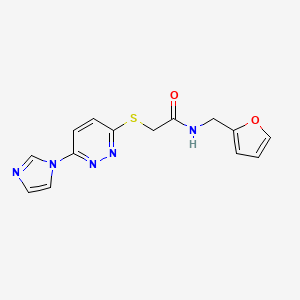

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
![2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine](/img/structure/B2464088.png)
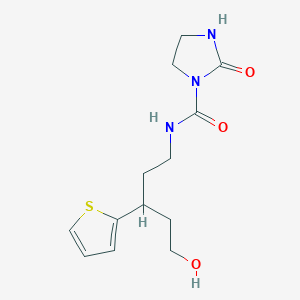
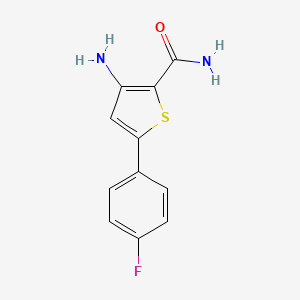
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)
